Ethyl 2-amino-6-chloro-1h-indole-3-carboxylate Ethyl 2-amino-6-chloro-1h-indole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18027481
InChI: InChI=1S/C11H11ClN2O2/c1-2-16-11(15)9-7-4-3-6(12)5-8(7)14-10(9)13/h3-5,14H,2,13H2,1H3
SMILES:
Molecular Formula: C11H11ClN2O2
Molecular Weight: 238.67 g/mol

Ethyl 2-amino-6-chloro-1h-indole-3-carboxylate

CAS No.:

Cat. No.: VC18027481

Molecular Formula: C11H11ClN2O2

Molecular Weight: 238.67 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-amino-6-chloro-1h-indole-3-carboxylate -

Specification

Molecular Formula C11H11ClN2O2
Molecular Weight 238.67 g/mol
IUPAC Name ethyl 2-amino-6-chloro-1H-indole-3-carboxylate
Standard InChI InChI=1S/C11H11ClN2O2/c1-2-16-11(15)9-7-4-3-6(12)5-8(7)14-10(9)13/h3-5,14H,2,13H2,1H3
Standard InChI Key IDEBTCGEXWOMHN-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(NC2=C1C=CC(=C2)Cl)N

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Ethyl 2-amino-6-chloro-1H-indole-3-carboxylate (CAS: 185021-62-9) has the molecular formula C11_{11}H11_{11}ClN2_2O2_2 and a molecular weight of 238.67 g/mol . Its IUPAC name is ethyl 2-amino-6-chloro-1H-indole-3-carboxylate, and its structure features:

  • A chloro group at position 6 of the indole ring.

  • An amino group at position 2.

  • An ethyl ester moiety at position 3 .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC11_{11}H11_{11}ClN2_2O2_2
Molecular Weight238.67 g/mol
Boiling PointNot reported
Density1.399 g/cm³ (predicted)
LogP (Partition Coefficient)2.65 (predicted)

Spectral Data

  • 1^1H NMR (DMSO-d6_6): δ 12.32 (1H, br, NH), 8.30 (1H, s, H-7), 7.84 (1H, m, H-4), 7.63 (1H, d, J = 8.5 Hz, H-5), 7.39 (1H, d, J = 2 Hz, H-2), 4.24 (q, 2H, OCH2_2CH3_3), 1.33 (t, 3H, CH3_3) .

  • 13^{13}C NMR: δ 166.5 (C=O), 145.4 (C-3), 124.5 (C-6), 112.8 (C-2), 59.3 (OCH2_2), 14.7 (CH3_3) .

Synthesis and Reaction Pathways

Synthetic Routes

The compound is typically synthesized via Vilsmeier-Haack cyclization or Fisher indole synthesis, as outlined in patent CN102786460A :

  • Vilsmeier Reagent Preparation:

    • Anhydrous dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl3_3) at 0–5°C to form the Vilsmeier reagent.

  • Cyclization:

    • 2-Methylaniline derivatives react with the Vilsmeier reagent at 80–90°C, followed by hydrolysis and esterification to yield the target compound .

Table 2: Example Synthesis Parameters

StepConditionsYield
Vilsmeier Reagent0–5°C, 30–40 min stirring
Cyclization80–90°C reflux, 5–8 h47–73%
PurificationRecrystallization (ethyl acetate)

Key Reactions

  • Amino Group Reactivity: The amino group undergoes acylation (e.g., with acetic anhydride) to form amides.

  • Ester Hydrolysis: Under basic conditions, the ethyl ester hydrolyzes to the carboxylic acid, enabling further functionalization.

  • Electrophilic Substitution: The chloro group directs further substitution at positions 4 or 5 of the indole ring .

Biological Activity and Applications

Table 3: Comparative Biological Activities of Indole Derivatives

CompoundTargetIC50_{50}Source
6-Chloro-indole-3-carbaldehydeVEGFR20.8 μM
Ethyl 2-amino-4-chloro-indole-3-carboxylatePDGFRβ1.2 μM
Ethyl 2-amino-6-chloro-indole-3-carboxylateNot reported

Industrial Applications

  • Pharmaceutical Intermediate: Used in synthesizing kinase inhibitors and antiproliferative agents .

  • Agrochemicals: Serves as a precursor for herbicides and fungicides due to its halogenated indole core .

Recent Advances and Future Directions

Structural Optimization

Recent studies focus on modifying the ethyl ester group to enhance bioavailability. For example, replacing the ester with a tert-butyl group improves metabolic stability .

Drug Discovery

  • Kinase Inhibition: Analogous compounds show promise in targeting mutant EGFR/BRAF pathways in oncology .

  • Antiviral Research: Indole derivatives are being explored for activity against RNA viruses .

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